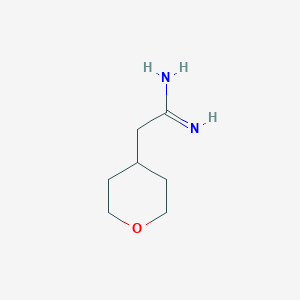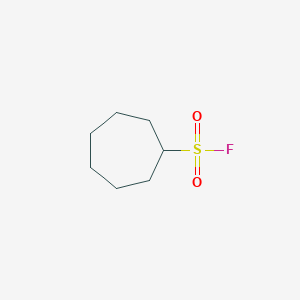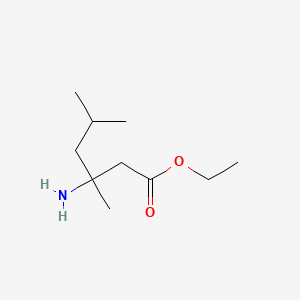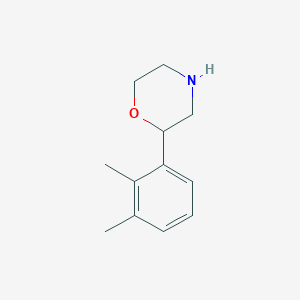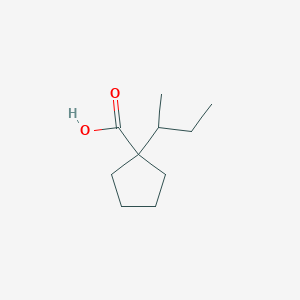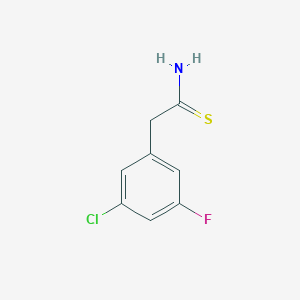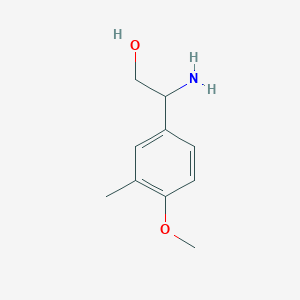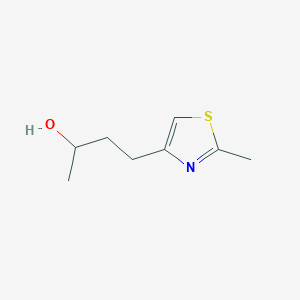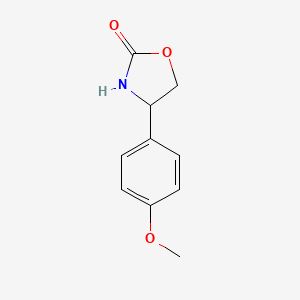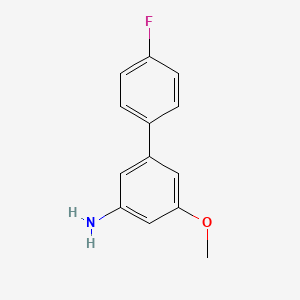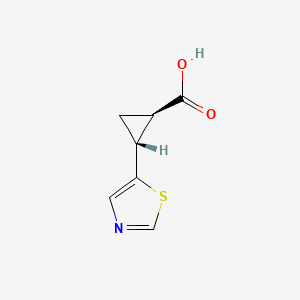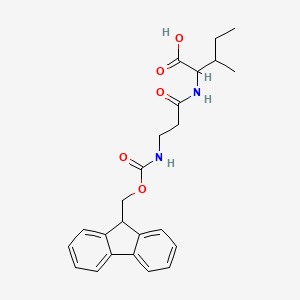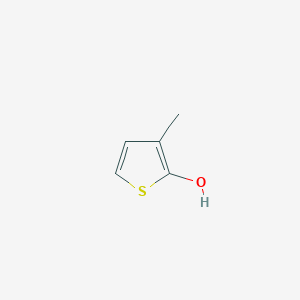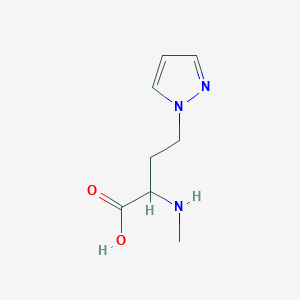
(S)-2-amino-3-fluoropropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-amino-3-fluoropropan-1-ol is a chiral compound with a fluorine atom attached to the third carbon of a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of (S)-2-amino-3-chloropropan-1-ol as a starting material, which is then subjected to nucleophilic substitution with a fluoride source under controlled conditions .
Industrial Production Methods
Industrial production of (S)-2-amino-3-fluoropropan-1-ol may involve large-scale fluorination processes using specialized equipment to ensure the safe handling of fluorinating agents. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and temperature control .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-amino-3-fluoropropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
(S)-2-amino-3-fluoropropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and interactions.
Industry: It is used in the production of fluorinated compounds, which are valuable in various industrial processes .
Mecanismo De Acción
The mechanism of action of (S)-2-amino-3-fluoropropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition or activation of the target enzyme or receptor, thereby modulating biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-amino-3-chloropropan-1-ol
- (S)-2-amino-3-bromopropan-1-ol
- (S)-2-amino-3-iodopropan-1-ol
Uniqueness
(S)-2-amino-3-fluoropropan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, enhancing the compound’s efficacy and selectivity compared to its halogenated analogs .
Propiedades
Fórmula molecular |
C3H8FNO |
|---|---|
Peso molecular |
93.10 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-fluoropropan-1-ol |
InChI |
InChI=1S/C3H8FNO/c4-1-3(5)2-6/h3,6H,1-2,5H2/t3-/m1/s1 |
Clave InChI |
GEJAIMZWZDAYCL-GSVOUGTGSA-N |
SMILES isomérico |
C([C@@H](CF)N)O |
SMILES canónico |
C(C(CF)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


